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Compound of Interest

Compound Name:
6-(Cyclopropylmethyl)pyrimidin-4-

ol

Cat. No.: B1493766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, potential synthesis, and hypothetical biological activity of 6-
(Cyclopropylmethyl)pyrimidin-4-ol. Drawing on established chemical principles and data

from related compounds, this document serves as a foundational resource for researchers

interested in the exploration and development of novel pyrimidine-based compounds. Particular

attention is given to its potential role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, a significant

target in the management of type 2 diabetes. This guide includes detailed hypothetical

experimental protocols and visual representations of chemical structures and pathways to

facilitate further investigation.

Molecular Structure and Physicochemical
Properties
6-(Cyclopropylmethyl)pyrimidin-4-ol is a heterocyclic organic compound featuring a

pyrimidine core substituted with a cyclopropylmethyl group. The presence of the hydroxyl group

at the 4-position leads to keto-enol tautomerism, where the compound can exist in equilibrium

between the pyrimidin-4-ol (enol) form and the pyrimidin-4(3H)-one (keto) form. Theoretical

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1493766?utm_src=pdf-interest
https://www.benchchem.com/product/b1493766?utm_src=pdf-body
https://www.benchchem.com/product/b1493766?utm_src=pdf-body
https://www.benchchem.com/product/b1493766?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1493766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


studies and experimental data on related 4-hydroxypyrimidines suggest that the keto form is

generally more stable.[1][2]

Chemical Identifiers
Identifier Value

CAS Number 7038-75-7[3]

Molecular Formula C₈H₁₀N₂O

Molecular Weight 150.18 g/mol

SMILES C1CC1CC2=CC(=O)NC=N2[3]

InChI Key YWUKTCXFPCHIBZ-UHFFFAOYSA-N

Physicochemical Data
Property Value Source

Melting Point 163 °C [3]

Purity Typically >95% Commercial Suppliers

Appearance White to off-white solid General Observation

Solubility
Soluble in organic solvents

such as DMSO and methanol
Inferred

Note: Some data is inferred from structurally similar compounds and general chemical

principles.

Hypothetical Synthesis Workflow
A plausible synthetic route to 6-(Cyclopropylmethyl)pyrimidin-4-ol involves the condensation

of a β-ketoester with a source of the N-C-N fragment of the pyrimidine ring, such as formamide

or S-alkylisothioureas.[4] A common and straightforward method is the reaction of ethyl 4-

cyclopropyl-3-oxobutanoate with formamide.
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Caption: Hypothetical synthesis of 6-(Cyclopropylmethyl)pyrimidin-4-ol.

Experimental Protocol: Synthesis of 6-
(Cyclopropylmethyl)pyrimidin-4-ol
This protocol is a generalized procedure based on known methods for pyrimidine synthesis.[4]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, combine ethyl 4-cyclopropyl-3-oxobutanoate (1 equivalent) and formamide (excess,

e.g., 5-10 equivalents).

Reaction Conditions: Heat the reaction mixture to a temperature of 150-180 °C. The reaction

progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent

system (e.g., ethyl acetate/hexane).

Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to

room temperature. Pour the mixture into ice-cold water to precipitate the product.

Purification: Collect the solid product by vacuum filtration and wash with cold water. The

crude product can be further purified by recrystallization from a suitable solvent such as

ethanol or by column chromatography on silica gel.

Characterization: Confirm the structure of the purified product using spectroscopic methods

such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Data (Predicted)
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While specific experimental spectra for 6-(Cyclopropylmethyl)pyrimidin-4-ol are not publicly

available, they can be requested from commercial suppliers.[5] Based on the molecular

structure and data for analogous compounds, the following are predicted key spectroscopic

features.[3][6]

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 br s 1H N-H (keto tautomer)

~6.0 s 1H C5-H

~2.4 d 2H -CH₂-cyclopropyl

~1.0 m 1H -CH- (cyclopropyl)

~0.5 m 2H Cyclopropyl-CH₂

~0.2 m 2H Cyclopropyl-CH₂

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~165 C4 (C=O)

~160 C6

~155 C2

~105 C5

~40 -CH₂-cyclopropyl

~10 -CH- (cyclopropyl)

~5 Cyclopropyl-CH₂

Hypothetical Biological Activity and Signaling
Pathway
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Pyrimidine derivatives are a well-established class of compounds with a wide range of

biological activities. Notably, certain pyrimidinone and pyrimidinedione structures have been

identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[7][8][9] DPP-4 is a serine

protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones

such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide

(GIP). Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin

secretion and reduced glucagon secretion in a glucose-dependent manner. This makes DPP-4

an attractive therapeutic target for the treatment of type 2 diabetes.

Given its structural similarity to known pyrimidinone-based DPP-4 inhibitors, it is hypothesized

that 6-(Cyclopropylmethyl)pyrimidin-4-ol may also exhibit inhibitory activity against this

enzyme.
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Caption: Proposed mechanism of action via DPP-4 inhibition.
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Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a typical fluorescence-based assay to determine the inhibitory activity of

6-(Cyclopropylmethyl)pyrimidin-4-ol against DPP-4.[7][10]

Reagent Preparation:

Prepare a stock solution of 6-(Cyclopropylmethyl)pyrimidin-4-ol in DMSO.

Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 8.0).

Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin)

in assay buffer.

Use a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control.

Assay Procedure:

In a 96-well microplate, add the test compound dilutions, positive control, and a vehicle

control (DMSO in assay buffer).

Add the DPP-4 enzyme solution to all wells except for the blank (substrate-only) wells.

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for inhibitor-

enzyme binding.

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

Data Acquisition and Analysis:

Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at regular

intervals for a set period (e.g., 30-60 minutes) using a microplate reader.

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

Determine the percent inhibition for each concentration of the test compound relative to

the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the

data to a suitable model to determine the IC₅₀ value.

Conclusion
6-(Cyclopropylmethyl)pyrimidin-4-ol is a molecule of interest due to its pyrimidine core, a

scaffold prevalent in many biologically active compounds. This guide has provided a detailed

overview of its known and predicted properties, a plausible synthetic route, and a hypothesized

mechanism of action as a DPP-4 inhibitor. The provided experimental protocols offer a starting

point for researchers to synthesize and evaluate the biological activity of this compound.

Further investigation into its potential as a therapeutic agent is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.lifetechindia.com/pdf/LTD977001B.pdf
https://www.benchchem.com/product/b1493766#6-cyclopropylmethyl-pyrimidin-4-ol-molecular-structure
https://www.benchchem.com/product/b1493766#6-cyclopropylmethyl-pyrimidin-4-ol-molecular-structure
https://www.benchchem.com/product/b1493766#6-cyclopropylmethyl-pyrimidin-4-ol-molecular-structure
https://www.benchchem.com/product/b1493766#6-cyclopropylmethyl-pyrimidin-4-ol-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1493766?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1493766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

